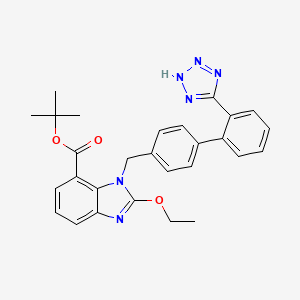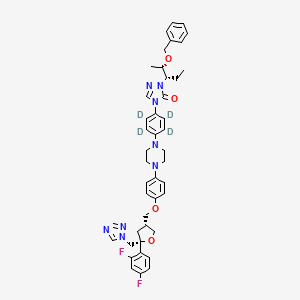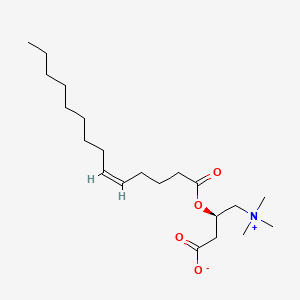
5-cis-Tétradécénoyl Carnitine
Vue d'ensemble
Description
5-cis-Tetradecenoyl Carnitine: is a derivative of L-carnitine, a compound that plays a crucial role in the metabolism of fatty acids in the human body. This specific derivative is characterized by the presence of a tetradecenoyl group attached to the L-carnitine molecule. It is a human metabolite and is involved in various metabolic pathways .
Applications De Recherche Scientifique
5-cis-Tetradecenoyl Carnitine has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in fatty acid metabolism and its potential effects on cellular energy production.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and functional foods.
Mécanisme D'action
Target of Action
5-cis-Tetradecenoyl Carnitine, also known as (3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate or O-[(5Z)-tetradecenoyl]-L-carnitine, is an acylcarnitine . Acylcarnitines are esters of carnitine and fatty acids, and they play a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation .
Mode of Action
As an acylcarnitine, it is likely involved in the transport of fatty acids across the mitochondrial membrane, a critical step in the β-oxidation pathway .
Biochemical Pathways
5-cis-Tetradecenoyl Carnitine, like other acylcarnitines, is involved in the β-oxidation pathway . This pathway is responsible for the breakdown of fatty acids to produce energy. The acylcarnitines transport the fatty acids into the mitochondria, where they are broken down into acetyl-CoA units. These units then enter the citric acid cycle to produce ATP .
Pharmacokinetics
As an acylcarnitine, it is likely to be absorbed in the gut and distributed throughout the body, particularly to tissues with high energy demands such as the heart and skeletal muscles .
Result of Action
The primary result of the action of 5-cis-Tetradecenoyl Carnitine is the production of energy through the β-oxidation of fatty acids . This process is essential for maintaining energy homeostasis, particularly during periods of fasting or intense exercise .
Action Environment
The action of 5-cis-Tetradecenoyl Carnitine, like other acylcarnitines, is influenced by various environmental factors. For instance, the availability of fatty acids can affect the level of acylcarnitines in the body . Additionally, certain pathological conditions, such as metabolic disorders, can disrupt the normal function of acylcarnitines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-cis-Tetradecenoyl Carnitine typically involves the esterification of L-carnitine with (5Z)-tetradecenoic acid. The reaction is carried out under mild conditions to preserve the integrity of the double bond in the tetradecenoyl group. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods: : Industrial production of 5-cis-Tetradecenoyl Carnitine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: : 5-cis-Tetradecenoyl Carnitine undergoes various chemical reactions, including:
Oxidation: The double bond in the tetradecenoyl group can be oxidized to form epoxides or diols.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The ester bond can be hydrolyzed to yield L-carnitine and (5Z)-tetradecenoic acid.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the carboxyl group.
Substitution: Acidic or basic hydrolysis conditions are employed to break the ester bond.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohol derivatives.
Substitution: L-carnitine and (5Z)-tetradecenoic acid.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O-[(5Z)-dodecenoyl]-L-carnitine
- O-[(5Z)-hexadecenoyl]-L-carnitine
- O-[(5Z)-octadecenoyl]-L-carnitine
Comparison: : 5-cis-Tetradecenoyl Carnitine is unique due to its specific tetradecenoyl group, which influences its metabolic properties and biological activity. Compared to other acyl-carnitine derivatives, it has distinct effects on fatty acid metabolism and energy production .
Propriétés
IUPAC Name |
(3R)-3-[(Z)-tetradec-5-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h12-13,19H,5-11,14-18H2,1-4H3/b13-12-/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCBVXBBLABOCB-SYGIOELKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858440 | |
| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186416-86-3 | |
| Record name | (3R)-3-{[(5Z)-Tetradec-5-enoyl]oxy}-4-(trimethylazaniumyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


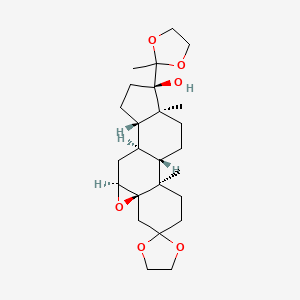
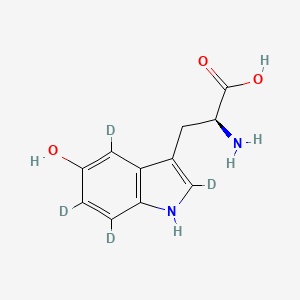
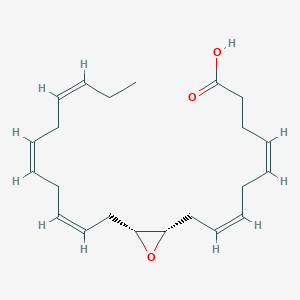

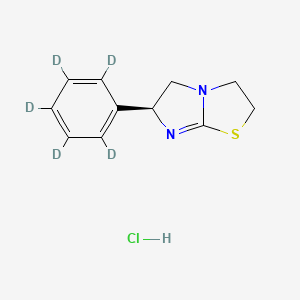
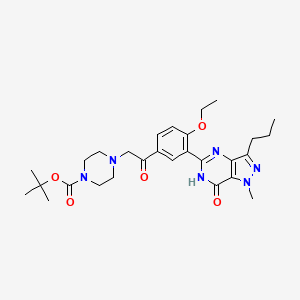

![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)
![1,4-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B587094.png)
